molecular formula C24H15BrClNO3 B12047428 2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12047428
M. Wt: 480.7 g/mol
InChI Key: SAQHHVWSVUNAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Quinolinecarboxylate Derivatives in Contemporary Medicinal Chemistry

Historical Evolution of Quinoline-Based Pharmacophores

Quinoline’s medicinal journey began in 1834 with Friedlieb Runge’s isolation from coal tar. The 19th-century antimalarial quinine, derived from Cinchona bark, established quinoline as a privileged scaffold. By 1945, Woodward’s total synthesis of quinine enabled systematic structural modifications. The mid-20th century saw chloroquine dominate malaria treatment through its C-7 chlorine and C-4 aminoquinoline motifs. Post-1980, fluoroquinolones like ciprofloxacin revolutionized anti-infectives by introducing C-6 fluorine and C-7 piperazinyl groups.

Modern innovations focus on C-2/C-4 functionalization to enhance target specificity. For example:

  • C-4 carboxylates : Improve metal chelation in kinase inhibitors
  • C-2 aryl groups : Augment π-π interactions in topoisomerase binding
Table 1: Milestones in Quinoline Medicinal Chemistry
Era Key Development Therapeutic Impact
1834 Isolation of quinoline Foundation for synthetic analogs
1940s Chloroquine synthesis Malaria eradication campaigns
1980s Fluoroquinolone antibiotics Broad-spectrum antimicrobials
2020s C-4 carboxylate derivatives Targeted cancer therapies

Rationale for Functionalization at C-2 and C-4 Positions

The C-2 and C-4 positions govern quinoline’s electronic and steric profiles:

C-2 Functionalization

  • Aryl groups at C-2 (e.g., 4-chlorophenyl) enhance planar rigidity, favoring intercalation with DNA/RNA helices.
  • Electron-withdrawing substituents (Cl, Br) increase electrophilicity, improving covalent binding to cysteine residues in enzymes like HDACs.

C-4 Carboxylate Engineering

  • Esterification (e.g., 2-oxo-2-phenylethyl) modulates bioavailability:
    • LogP reduction vs. methyl esters: Δ = -0.8
    • Hydrolysis-resistant design extends half-life in vivo
  • Chelation capacity with transition metals (Fe³⁺, Cu²⁺) enables redox-mediated cytotoxicity in cancer cells.

Synthetic accessibility drives these modifications. The Doebner reaction facilitates C-4 carboxylation via α-ketoester condensations, while Ullmann couplings install C-2 aryl groups under mild conditions.

Strategic Importance of Bromo-Chlorophenyl Substitution Patterns

The 6-bromo-2-(4-chlorophenyl) motif in the target compound addresses three pharmacological challenges:

  • Stereoelectronic Modulation

    • Bromine’s +M effect at C-6 increases ring electron density, stabilizing charge-transfer complexes with heme in malaria parasites.
    • Chlorine’s -I effect at C-2’ (4-chlorophenyl) withdraws electrons, enhancing H-bond acceptor capacity at the quinoline N-atom (ΔpKa ≈ 0.5).
  • Spatiotemporal Targeting

    • Br (van der Waals radius 1.85 Å) fills hydrophobic pockets in CYP450 active sites, reducing off-target metabolism.
    • Cl-substituted phenyl groups improve blood-brain barrier penetration (PSA < 90 Ų).
  • Synergistic Halogen Bonding

    • XB interactions (Br···O=C, Cl···H-N) with protein residues:
      • Br contributes 5-15 kJ/mol binding energy
      • Cl enhances selectivity for parasitic over human kinases (3:1 ratio)
Table 2: Halogen Effects on Quinoline Pharmacokinetics
Substituent Position Key Property Biological Impact
Br C-6 Electrophilic center Covalent enzyme inhibition
Cl C-2’ Lipophilicity (ClogP +0.4) Membrane permeability
OCH₂COPh C-4 Hydrolytic stability (t₁/₂ > 8h) Sustained drug release

Properties

Molecular Formula

C24H15BrClNO3

Molecular Weight

480.7 g/mol

IUPAC Name

phenacyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H15BrClNO3/c25-17-8-11-21-19(12-17)20(13-22(27-21)15-6-9-18(26)10-7-15)24(29)30-14-23(28)16-4-2-1-3-5-16/h1-13H,14H2

InChI Key

SAQHHVWSVUNAAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features a quinoline scaffold substituted at the 2-position with a 4-chlorophenyl group, at the 6-position with bromine, and at the 4-position with a carboxylate ester (2-oxo-2-phenylethyl). This arrangement necessitates sequential functionalization of the quinoline ring, selective halogenation, and esterification.

Retrosynthetic Strategy

Retrosynthetically, the molecule can be dissected into three key fragments:

  • Quinoline-4-carboxylic acid : Serves as the core for introducing bromine and 4-chlorophenyl groups.

  • 2-Oxo-2-phenylethanol : Provides the ester side chain.

  • Halogenation reagents : For regioselective bromination at C6 and chlorination at the aryl ring.

Quinoline Core Synthesis

Friedländer Annulation

The quinoline skeleton is commonly constructed via Friedländer annulation, which condenses 2-aminobenzaldehyde derivatives with ketones. For this compound:

  • Starting materials : 2-Amino-5-bromobenzaldehyde and 4-chlorophenylacetone undergo cyclization in acidic conditions (e.g., H2SO4 or polyphosphoric acid) to yield 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid.

  • Reaction conditions :

Alternative Methods: Skraup and Doebner-von Miller Reactions

While less common for brominated quinolines, Skraup synthesis (using glycerol and sulfuric acid) and Doebner-von Miller reactions (with β-keto esters) have been explored but face challenges in regioselectivity and functional group compatibility.

Halogenation Strategies

Bromination at C6

Direct bromination of the quinoline core requires careful control to avoid overhalogenation:

  • Electrophilic bromination : Using Br2 in glacial acetic acid at 0–5°C selectively brominates the electron-rich C6 position due to the directing effect of the 4-carboxylate group.

  • N-Bromosuccinimide (NBS) : In CCl4 under radical conditions, NBS achieves comparable selectivity but with lower yields (70–75%).

Esterification of the Carboxylic Acid

Steglich Esterification

The carboxylate group at C4 is esterified with 2-oxo-2-phenylethanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):

Mechanistic Insight : DCC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the alcohol nucleophile.

Mitsunobu Reaction

For sterically hindered alcohols, the Mitsunobu reaction (DEAD, PPh3) ensures higher efficiency:

Catalytic Approaches and Recent Advances

Iridium-Catalyzed C–H Activation

Recent protocols employ [Ir(COD)Cl]2 with 1,10-phenanthroline to facilitate direct carboxylation and esterification in DMF:

Advantages : Avoids pre-functionalization steps and improves atom economy.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for esterification and halogenation steps by 50–60%, achieving yields comparable to conventional methods.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Friedländer + SteglichAnnulation → Bromination → Esterification65–7095–98Moderate
Iridium-CatalyzedOne-pot C–H activation70–7590–95High
Microwave-AssistedAccelerated esterification75–8097–99Limited

Trade-offs : Traditional methods offer higher purity but require multiple purification steps, while catalytic routes enhance scalability at the cost of moderate purity.

Challenges and Optimization Strategies

Regioselectivity in Bromination

  • Problem : Competing bromination at C5 or C7 positions.

  • Solution : Use electron-withdrawing groups (e.g., carboxylate) to direct electrophilic attack to C6.

Ester Hydrolysis

  • Problem : Premature hydrolysis of the ester under acidic or basic conditions.

  • Mitigation : Employ non-aqueous reaction media and mild bases (e.g., NaHCO3) .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Biological Activities

Research has indicated that compounds with a quinoline structure exhibit diverse biological activities, including:

  • Antimicrobial Activity : Quinoline derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The presence of the bromo and chloro substituents enhances the compound's interaction with biological targets, potentially improving its antimicrobial potency .
  • Anticancer Properties : Preliminary studies suggest that 2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate may inhibit cancer cell proliferation. Its mechanism of action may involve interference with cellular signaling pathways or induction of apoptosis in cancer cells .

Synthetic Methodologies

The synthesis of 2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves several steps:

  • Formation of the Quinoline Ring : The initial step usually involves cyclization reactions that form the quinoline core.
  • Substitution Reactions : Subsequent reactions introduce the bromo and chloro groups at specific positions on the quinoline ring.
  • Esterification : Finally, the carboxylic acid group is converted to an ester through reaction with an appropriate alcohol .

Case Studies

Several studies have highlighted the applications of this compound:

  • Antitubercular Activity : A study focused on quinoline derivatives demonstrated that modifications at specific positions significantly enhanced their activity against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) comparable to that of established antitubercular agents .
    CompoundMIC (µM)Activity
    2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate0.34Antitubercular
    Standard Drug (Isoniazid)0.25Antitubercular
  • Anticancer Studies : In vitro assays evaluating the cytotoxic effects on various cancer cell lines revealed that this compound could induce significant apoptosis, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Compound A : [2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
  • Key differences : The 2-oxoethyl group is substituted with a 2,4-dichlorophenyl instead of a phenyl group.
  • Impact :
    • Increased molecular weight (549.6 g/mol vs. 494.769 g/mol) and lipophilicity (XLogP3 = 7.7 vs. ~5.5–6.0 for the target compound) .
    • Higher toxicity risk (H301: oral toxicity) due to additional chlorine atoms .
Compound B : 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
  • Key differences : The 4-chlorophenyl group is replaced with 4-bromophenyl, and the ester substituent includes a 4-ethylphenyl.
  • Impact: Bromine’s stronger electron-withdrawing effect may enhance reactivity or binding affinity. Molecular weight increases to 588.2 g/mol (C₂₆H₁₉Br₂NO₃) .
Compound C : Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate
  • Impact: Reduced steric bulk (molecular weight: 382.24 g/mol) . Crystal structure analysis shows a dihedral angle of 25.44° between the quinoline and phenyl rings, influencing packing via C–H···O hydrogen bonds .

Physicochemical and Structural Properties

Property Target Compound Compound A Compound B Compound C
Molecular formula C₂₅H₁₇BrClNO₃ C₂₄H₁₃BrCl₃NO₃ C₂₆H₁₉Br₂NO₃ C₂₀H₁₆BrNO₂
Molecular weight (g/mol) 494.769 549.6 588.2 382.24
XLogP3 ~5.5–6.0 (estimated) 7.7 ~8.0 (estimated) ~4.5 (estimated)
Hydrogen bond acceptors 4 4 3 3
Rotatable bonds 6 6 7 5

Key observations :

  • The 2-oxo-2-phenylethyl ester in the target compound introduces steric bulk compared to simpler esters (e.g., ethyl in Compound C), which may affect solubility and metabolic stability.

Biological Activity

2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family, known for its diverse biological activities. This compound's unique structure, characterized by a quinoline backbone and various substituents, positions it as a potential candidate for pharmacological applications, particularly in cancer therapy and antimicrobial treatments.

Chemical Structure and Properties

The molecular formula of 2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is C24H15BrClNO3C_{24}H_{15}BrClNO_3 with a molar mass of approximately 466.32 g/mol. The presence of functional groups such as the carbonyl (ketone) and bromine enhances its reactivity and biological potential.

Property Value
Molecular FormulaC24H15BrClNO3
Molar Mass466.32 g/mol
IUPAC Name2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to 2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays revealed that related quinolone compounds can induce apoptosis and cell cycle arrest in cancer cells, notably in breast cancer (MCF-7) and pancreatic cancer (Panc-1) lines, with IC50 values reported as low as 1.2μM1.2\,\mu M .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with cell proliferation and survival. For example, quinolone derivatives can trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells .

Antimicrobial Activity

Quinoline derivatives have also been recognized for their antibacterial and antifungal properties. The compound's structure allows it to interact with bacterial enzymes or cellular components, potentially disrupting vital processes. Preliminary studies indicate that similar compounds exhibit activity against a range of pathogens, suggesting that 2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate may possess comparable antimicrobial effects .

Case Studies

  • Breast Cancer Cell Line Study : A study assessed the effects of quinolone derivatives on MCF-7 cells, revealing that treatment with related compounds led to significant reductions in cell viability and triggered apoptotic markers such as increased caspase activity .
  • Antimicrobial Testing : In another investigation, derivatives were tested against various bacterial strains, showing promising results in inhibiting growth, particularly in Gram-positive bacteria. The mechanism was attributed to interference with cell wall synthesis and protein function .

Q & A

Q. What are the common synthetic routes for 2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions:

Quinoline Core Formation : Condensation of substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) with amines (e.g., aniline derivatives) to form intermediate Schiff bases, followed by cyclization under acidic or thermal conditions .

Bromination : Electrophilic substitution at position 6 using brominating agents like NBS\text{NBS} (N-bromosuccinimide) or Br2\text{Br}_2 in the presence of Lewis acids (e.g., FeCl3\text{FeCl}_3) .

Esterification : Reaction of the carboxylic acid intermediate with 2-oxo-2-phenylethanol via coupling reagents (e.g., DCC/DMAP) to form the ester .

Q. Key Conditions :

StepReagents/ConditionsYield Optimization
CyclizationH2SO4\text{H}_2\text{SO}_4, 80–100°CControlled pH and temperature to avoid side products
BrominationNBS\text{NBS}, FeCl3\text{FeCl}_3, DCM, 0°CSlow addition to ensure regioselectivity
EsterificationDCC, DMAP, THF, rtExcess alcohol to drive reaction completion

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :

    • 1H^1\text{H} NMR: Identifies aromatic protons (quinoline and phenyl groups) and ester methylene protons. Key signals:
  • Quinoline H-5 (δ 8.5–8.7 ppm, doublet) .

  • 4-Chlorophenyl protons (δ 7.4–7.6 ppm, multiplet) .

    • 13C^{13}\text{C} NMR: Confirms carbonyl groups (ester C=O at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C24H16BrClNO3\text{C}_{24}\text{H}_{16}\text{BrClNO}_3, exact mass 503.98 g/mol) .

  • X-ray Crystallography : Resolves spatial arrangement. Example data from analogous compounds:

    ParameterValue
    Crystal SystemMonoclinic
    Space GroupP21/cP2_1/c
    Unit Cell (Å)a=10.176a = 10.176, b=15.629b = 15.629, c=11.282c = 11.282, β=115.46\beta = 115.46^\circ

Advanced Research Questions

Q. How does the bromo substituent at position 6 influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at position 6 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors:

  • Steric Effects : The 6-bromo group’s proximity to the 4-carboxylate ester may hinder bulky catalyst access. Use smaller ligands (e.g., SPhos\text{SPhos}) to improve efficiency .
  • Electronic Effects : Electron-withdrawing groups (Br, Cl) enhance electrophilicity at position 2, directing substitutions to other positions. For example, Pd-catalyzed coupling at position 6 requires careful control of reaction time to avoid over-functionalization .

Q. Example Optimization Table :

ReactionCatalystLigandYield (%)
Suzuki (Ar-B(OH)₂)Pd(OAc)2\text{Pd(OAc)}_2SPhos\text{SPhos}72
Buchwald (Amine)Pd2dba3\text{Pd}_2\text{dba}_3Xantphos\text{Xantphos}65

Q. What strategies resolve contradictions in reported biological activities of halogenated quinoline derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) arise from:

Purity Issues : Use HPLC (C18 column, MeCN/H₂O gradient) to confirm ≥95% purity. Impurities like dehalogenated byproducts (e.g., 6-H analog) can skew results .

Assay Variability :

  • MIC Testing : Standardize inoculum size (e.g., 1×1051 \times 10^5 CFU/mL) and solvent controls (DMSO ≤1%) .
  • Cytotoxicity : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to assess selectivity .

Computational Modeling : Perform molecular docking (AutoDock Vina) to evaluate binding affinity to targets (e.g., DNA gyrase for antimicrobial activity). Halogen interactions (Br, Cl) with hydrophobic pockets may explain potency variations .

Q. Contradiction Resolution Workflow :

Validate compound purity (HPLC, NMR).

Replicate assays under standardized conditions.

Use in silico tools to correlate structure-activity trends.

Q. How do halogen substitutions (Br, Cl) impact the compound’s photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy :
    • Bromine increases molar absorptivity (ε\varepsilon) due to heavy atom effect (e.g., λmax\lambda_{\text{max}} = 320 nm, ε\varepsilon = 15,000 L·mol⁻¹·cm⁻¹) .
    • Chlorine at position 2 enhances fluorescence quenching via spin-orbit coupling .
  • Thermal Stability : TGA shows decomposition onset at 220°C for Br-substituted vs. 200°C for Cl analogs, attributed to stronger C-Br bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.